Methyl 9-acetamidononanoate
Description
Methyl 9-acetamidononanoate is a methyl ester derivative featuring a nine-carbon aliphatic chain with an acetamido (-NHCOCH₃) functional group at the ninth position. The compound’s structure suggests utility in organic synthesis, pharmaceuticals, or specialty chemicals, given the prevalence of acetamido groups in bioactive molecules and ester functionalities in industrial applications.
Properties
CAS No. |
62110-08-1 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
methyl 9-acetamidononanoate |
InChI |
InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-3-5-7-9-12(15)16-2/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
HGDDCGBYGZPPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-acetamidononanoate can be synthesized through the esterification of 9-acetamidononanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
9-acetamidononanoic acid+methanolH2SO4Methyl 9-acetamidononanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-acetamidononanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 9-acetamidononanoic acid and methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 9-acetamidononanoic acid and methanol.
Reduction: 9-acetamidononan-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 9-acetamidononanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-acetamidononanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Methyl 9-Oxodecanoate
- Structure : A methyl ester with a ketone group at the ninth carbon (C11H20O3) .
- Molecular Weight: 200.28 g/mol, compared to an estimated ~215–230 g/mol for Methyl 9-acetamidononanoate (due to the acetamido group’s additional nitrogen and oxygen atoms).
- Bioactivity: Methyl 9-oxodecanoate is listed in bioactive databases (NSC54844) and may serve as a precursor in lipid metabolism studies .
2.2 Methyl 9-Methyldecanoate
- Structure : A branched methyl ester with a methyl group at the ninth carbon (C12H24O2) .
- Molecular Weight: 200.32 g/mol. The linear chain and acetamido group in this compound would likely reduce hydrophobicity compared to this branched analog.
- Applications: Branched esters like methyl 9-methyldecanoate are often used in lubricants or surfactants . The polar acetamido group in this compound may instead favor applications in drug delivery or polymer chemistry.
2.3 Methyl 9-(Oxiran-2-yl)nonanoate
- Structure : A methyl ester with an epoxide (oxirane) group at the ninth carbon (C11H20O3) .
- Molecular Weight: 214.30 g/mol, slightly lower than this compound.
- Reactivity : The epoxide group enables ring-opening reactions for polymer crosslinking . In contrast, the acetamido group offers nucleophilic sites for conjugation or derivatization, making it more suitable for bioconjugation or peptidomimetics.
2.4 Ethyl 9-Hexadecenoate
- Structure : An ethyl ester with a double bond at the ninth carbon (C18H34O2) .
- Physical Properties: Unsaturated esters typically exhibit lower melting points than saturated analogs. This compound, being fully saturated and polar, would likely have higher solubility in polar solvents.
2.5 Ethyl Acetamidoacetate
- Structure: An ethyl ester with an acetamido group at the second carbon (C6H11NO3) .
- Functional Comparison: While smaller, this compound highlights the reactivity of acetamido esters. This compound’s longer chain could enhance lipid bilayer penetration, making it a candidate for prodrug design.
Physical and Chemical Properties (Inferred)
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